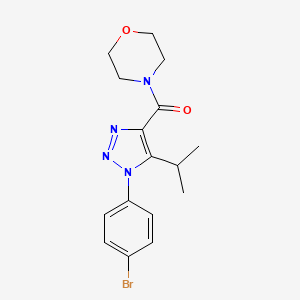
(1-(4-bromophenyl)-5-isopropyl-1H-1,2,3-triazol-4-yl)(morpholino)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (1-(4-bromophenyl)-5-isopropyl-1H-1,2,3-triazol-4-yl)(morpholino)methanone is a synthetic organic molecule characterized by its unique structure, which includes a bromophenyl group, an isopropyl group, a triazole ring, and a morpholino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1-(4-bromophenyl)-5-isopropyl-1H-1,2,3-triazol-4-yl)(morpholino)methanone typically involves a multi-step process:
-
Formation of the Triazole Ring: : The triazole ring can be synthesized via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as the “click” reaction. This involves reacting an azide with an alkyne in the presence of a copper catalyst to form the 1,2,3-triazole ring.
-
Introduction of the Bromophenyl Group: : The bromophenyl group can be introduced through a nucleophilic substitution reaction, where a bromobenzene derivative reacts with a suitable nucleophile.
-
Attachment of the Isopropyl Group: : The isopropyl group can be introduced via alkylation reactions, often using isopropyl halides in the presence of a base.
-
Formation of the Morpholino Group: : The morpholino group is typically introduced through a nucleophilic substitution reaction involving morpholine and a suitable electrophile.
-
Final Coupling: : The final step involves coupling the triazole derivative with the morpholino group under appropriate conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
(1-(4-bromophenyl)-5-isopropyl-1H-1,2,3-triazol-4-yl)(morpholino)methanone: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to break down into its constituent parts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.
Hydrolysis: Acidic conditions (e.g., HCl) or basic conditions (e.g., NaOH) can be employed for hydrolysis.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized triazole derivatives, while substitution reactions can introduce various functional groups into the bromophenyl moiety.
Wissenschaftliche Forschungsanwendungen
(1-(4-bromophenyl)-5-isopropyl-1H-1,2,3-triazol-4-yl)(morpholino)methanone: has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Organic Synthesis: It serves as a building block in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or photophysical properties.
Biological Studies: It is used in biochemical assays to study enzyme inhibition, receptor binding, and other biological processes.
Wirkmechanismus
The mechanism by which (1-(4-bromophenyl)-5-isopropyl-1H-1,2,3-triazol-4-yl)(morpholino)methanone exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The triazole ring and morpholino group are often involved in hydrogen bonding and hydrophobic interactions with the target, while the bromophenyl group can participate in π-π stacking interactions.
Vergleich Mit ähnlichen Verbindungen
(1-(4-bromophenyl)-5-isopropyl-1H-1,2,3-triazol-4-yl)(morpholino)methanone: can be compared with other similar compounds such as:
(4-Bromophenyl)(morpholino)methanone: Lacks the triazole and isopropyl groups, making it less versatile in certain applications.
(1-(4-bromophenyl)-1H-1,2,3-triazol-4-yl)(morpholino)methanone: Similar structure but without the isopropyl group, which may affect its binding affinity and specificity.
(1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)(morpholino)methanone: Contains a methyl group instead of an isopropyl group, potentially altering its chemical properties and reactivity.
The uniqueness of This compound lies in its combination of functional groups, which confer specific chemical and biological properties that are advantageous for various research applications.
Eigenschaften
IUPAC Name |
[1-(4-bromophenyl)-5-propan-2-yltriazol-4-yl]-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19BrN4O2/c1-11(2)15-14(16(22)20-7-9-23-10-8-20)18-19-21(15)13-5-3-12(17)4-6-13/h3-6,11H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUMUAAMXCACDKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(N=NN1C2=CC=C(C=C2)Br)C(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BrN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-Methyl-5,6,7,8-tetrahydro-3H-pyrido[4,3-d]pyrimidin-4-one;dihydrochloride](/img/structure/B2604509.png)
![(Z)-N-(6-bromo-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2604510.png)
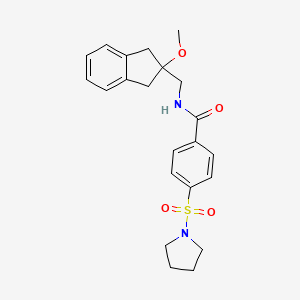
![3-(2,5-dimethyl-1H-pyrrol-1-yl)-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2604513.png)
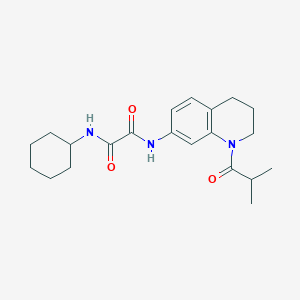
![3-({1,4-dioxaspiro[4.4]nonan-2-yl}methyl)-1-phenylurea](/img/structure/B2604517.png)
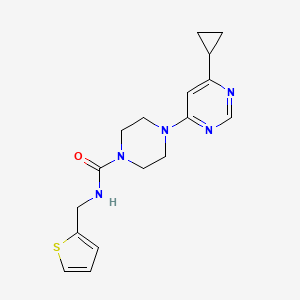

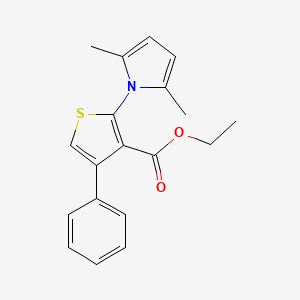
![2-(1-(2,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-mesitylacetamide](/img/structure/B2604522.png)
![N-(5-methylisoxazol-3-yl)-2-(4-oxo-2-(3,4,5-trimethoxyphenyl)-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B2604527.png)

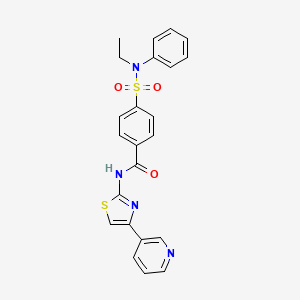
![N-(3-chlorophenyl)-3-[(4-chlorophenyl)(methyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2604531.png)
